molecular formula C21H19FN4OS B11261961 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B11261961
M. Wt: 394.5 g/mol
InChI Key: TUWUIULMNSAAKJ-UHFFFAOYSA-N
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Description

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,5-DIMETHYLBENZAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,5-DIMETHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolothiazole core, followed by the introduction of the fluorophenyl and benzamide moieties. Common reagents used in these reactions include hydrazine derivatives, thiourea, and various halogenated compounds. The reaction conditions often involve heating under reflux, the use of polar solvents, and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,5-DIMETHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and the use of catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide variety of functionalized derivatives .

Scientific Research Applications

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,5-DIMETHYLBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,5-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiazole derivatives, such as:

  • N-{2-[2-(2-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,5-DIMETHYLBENZAMIDE
  • N-{2-[2-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,5-DIMETHYLBENZAMIDE

Uniqueness

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,5-DIMETHYLBENZAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other halogenated derivatives.

Properties

Molecular Formula

C21H19FN4OS

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethylbenzamide

InChI

InChI=1S/C21H19FN4OS/c1-13-9-14(2)11-15(10-13)20(27)23-8-7-16-12-28-21-24-19(25-26(16)21)17-5-3-4-6-18(17)22/h3-6,9-12H,7-8H2,1-2H3,(H,23,27)

InChI Key

TUWUIULMNSAAKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)C

Origin of Product

United States

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